tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
CAS No.: 1250999-05-3
Cat. No.: VC2600390
Molecular Formula: C13H22F2N2O2
Molecular Weight: 276.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250999-05-3 |
|---|---|
| Molecular Formula | C13H22F2N2O2 |
| Molecular Weight | 276.32 g/mol |
| IUPAC Name | tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-13(14,15)9-16-12/h16H,4-9H2,1-3H3 |
| Standard InChI Key | BJXNZDCTVPSKMJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)(F)F |
Introduction
Chemical Properties and Structure
Molecular Structure
tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate features a distinctive molecular architecture centered around a spirocyclic system. The compound contains a 4-membered ring fused with a 6-membered ring at a shared spiro carbon atom. The molecular framework includes two nitrogen atoms: one in the 4-membered ring and another in the 6-membered ring that bears a tert-butyloxycarbonyl (Boc) protecting group .
The defining structural feature is the difluoro substitution at position 3 within the spirocyclic framework, which introduces unique electronic properties to the molecule. The gem-difluoro group likely influences the conformation of the adjacent rings through stereoelectronic effects and may alter the basicity of the nearby nitrogen atom.
The compound's canonical SMILES notation is CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)(F)F, providing a linear representation of the molecular structure. Its InChI notation (InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-13(14,15)9-16-12/h16H,4-9H2,1-3H3) offers a standardized structural identifier . These notations allow for unambiguous identification and enable computational analyses of the compound's properties.
Physical and Chemical Characteristics
tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate possesses several important physical and chemical properties that define its behavior in various systems. The compound has a molecular formula of C13H22F2N2O2 and a molecular weight of 276.32 g/mol . Its calculated LogP value of 2.65 suggests moderate lipophilicity, which may influence its solubility profile and membrane permeability in biological systems .
The presence of the tert-butyl carbamate group confers moderate stability under neutral to mildly basic conditions but susceptibility to cleavage under acidic conditions—a property often exploited in synthetic methodologies for nitrogen deprotection. The difluoro substitution likely enhances the metabolic stability of the compound by preventing oxidation at the substituted position.
Table 1: Physicochemical Properties of tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C13H22F2N2O2 |
| Molecular Weight | 276.32 g/mol |
| LogP | 2.65 |
| CAS Number | 1250999-05-3 |
| InChI Key | BJXNZDCTVPSKMJ-UHFFFAOYSA-N |
The compound's moderate lipophilicity (LogP of 2.65) suggests a balance between hydrophilic and lipophilic properties, which is often desirable for compounds intended for biological applications . This balanced profile may contribute to favorable absorption and distribution characteristics if the compound or its derivatives were to be evaluated in biological systems.
Structural Comparison with Related Compounds
Synthesis and Preparation
Stock Solution Preparation
For researchers working with tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate in laboratory settings, proper preparation of stock solutions is critical for experimental accuracy. The following table provides guidance for preparing solutions of different concentrations using varying amounts of the compound :
Table 2: Stock Solution Preparation Guide for tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
| Desired Concentration | Using 1 mg | Using 5 mg | Using 10 mg |
|---|---|---|---|
| 1 mM | 3.619 mL | 18.095 mL | 36.190 mL |
| 5 mM | 0.724 mL | 3.619 mL | 7.238 mL |
| 10 mM | 0.362 mL | 1.810 mL | 3.619 mL |
The values in this table represent the volume of solvent required to achieve the specified molar concentration . The appropriate solvent should be selected based on the compound's solubility characteristics and the requirements of the specific experimental protocol. Common solvents for similar compounds include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol, with DMSO often preferred for biological assays due to its compatibility with aqueous systems.
Proper storage of prepared solutions is also important for maintaining compound integrity. Stock solutions are typically stored at -20°C or lower, and freeze-thaw cycles should be minimized to prevent degradation.
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